molecular formula C21H30FN3O4S B14180659 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole

5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole

Cat. No.: B14180659
M. Wt: 439.5 g/mol
InChI Key: AJJISMLYIMQAKP-OAHLLOKOSA-N
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Description

5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole is a complex organic compound with a unique structure that includes a piperidine ring, an oxadiazole ring, and a fluorinated phenoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorinated phenoxy group: This step often involves nucleophilic substitution reactions where a fluorinated phenol reacts with a suitable leaving group.

    Construction of the oxadiazole ring: This can be done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting product through techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-tert-butyl-1,2,4-oxadiazole
  • 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-methyl-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole lies in its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties compared to similar compounds.

Biological Activity

The compound 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole (CAS Number: 1037779-47-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and significant research findings.

The compound's molecular formula is C21H30FN3O4SC_{21}H_{30}FN_{3}O_{4}S with a molecular weight of approximately 439.54 g/mol . Its logP value, indicating lipophilicity, is 5.203 , and it has a polar surface area (PSA) of 93.91 Ų .

PropertyValue
Molecular FormulaC₁₁H₃₀FN₃O₄S
Molecular Weight439.54 g/mol
LogP5.203
Polar Surface Area93.91 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. Although specific mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes related to cardiovascular functions and metabolic disorders.

Potential Targets

  • Cardiac Myosin : Similar compounds have shown efficacy in modulating cardiac myosin activity, which is crucial for heart function .
  • Vascular Adhesion Protein-1 (VAP-1) : Compounds with similar structures have been reported to inhibit SSAO/VAP-1, suggesting a potential pathway for anti-inflammatory effects .

In Vitro Studies

Research has demonstrated that the compound exhibits significant biological activity in vitro. For instance, studies indicate that it can reduce hypertrophic responses in cardiac myocytes, which is critical for conditions like hypertrophic cardiomyopathy (HCM).

Case Study: Hypertrophic Cardiomyopathy

A notable study examined the effects of this compound on rodent models of HCM. The results indicated:

  • Reduction in Cardiac Hypertrophy : The compound significantly reduced left ventricular wall thickness.
  • Improvement in Cardiac Function : Echocardiographic assessments showed improved ejection fraction and reduced left ventricular outflow tract gradients post-treatment.

Summary of Findings

Study TypeOutcome
In VitroReduced hypertrophic response
In Vivo (Rodent)Decreased left ventricular wall thickness
EchocardiographyImproved ejection fraction

Discussion

The compound's diverse biological activities suggest it could be a promising candidate for further development in treating cardiovascular diseases and metabolic disorders. However, extensive clinical trials are necessary to fully elucidate its efficacy and safety profile.

Properties

Molecular Formula

C21H30FN3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C21H30FN3O4S/c1-14(2)20-23-21(29-24-20)25-10-7-16(8-11-25)15(3)9-12-28-17-5-6-19(18(22)13-17)30(4,26)27/h5-6,13-16H,7-12H2,1-4H3/t15-/m1/s1

InChI Key

AJJISMLYIMQAKP-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](CCOC1=CC(=C(C=C1)S(=O)(=O)C)F)C2CCN(CC2)C3=NC(=NO3)C(C)C

Canonical SMILES

CC(C)C1=NOC(=N1)N2CCC(CC2)C(C)CCOC3=CC(=C(C=C3)S(=O)(=O)C)F

Origin of Product

United States

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